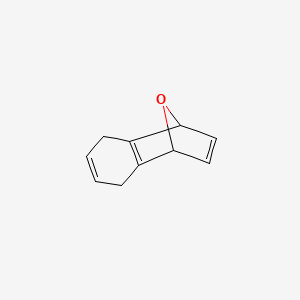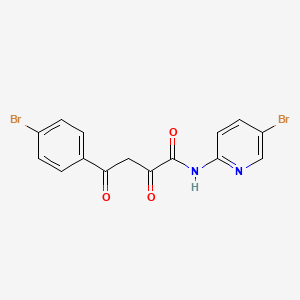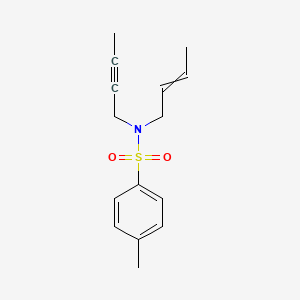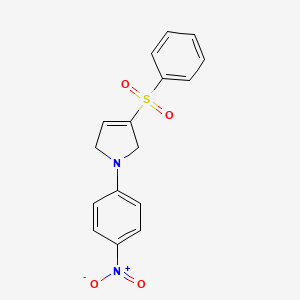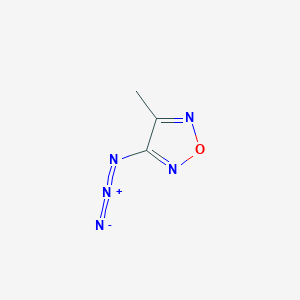
3-Azido-4-methyl-1,2,5-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-4-methyl-1,2,5-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and an azido group at the third position. The presence of the azido group makes it a highly reactive and versatile compound, which has garnered significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-4-methyl-1,2,5-oxadiazole typically involves the diazotization of 4-methyl-1,2,5-oxadiazole-3-amine followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO₂) in an acidic medium to form the diazonium salt, which is then treated with sodium azide (NaN₃) to introduce the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures due to the compound’s reactive nature.
化学反応の分析
Types of Reactions: 3-Azido-4-methyl-1,2,5-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles and other heterocyclic compounds.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Cycloaddition Reactions: Reagents like alkynes and alkenes are used under thermal or catalytic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed:
Substitution Reactions: Various substituted oxadiazoles.
Cycloaddition Reactions: Triazoles and other fused heterocycles.
Reduction Reactions: Amino derivatives of oxadiazole.
科学的研究の応用
3-Azido-4-methyl-1,2,5-oxadiazole has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to form bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as high-energy materials and polymers.
作用機序
The mechanism of action of 3-Azido-4-methyl-1,2,5-oxadiazole is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes and alkenes, forming triazoles that can interact with biological targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. Additionally, the compound’s ability to release nitrogen gas upon decomposition makes it useful in energetic materials .
類似化合物との比較
- 3-Azido-4-methyl-1,2,4-oxadiazole
- 3-Azido-4-methyl-1,3,4-oxadiazole
- 3-Azido-4-methyl-1,2,3-oxadiazole
Comparison:
- 3-Azido-4-methyl-1,2,5-oxadiazole is unique due to the specific positioning of the nitrogen and oxygen atoms in the ring, which influences its reactivity and stability. Compared to other oxadiazole isomers, it exhibits distinct chemical behavior and applications, particularly in the synthesis of energetic materials and bioactive compounds .
特性
CAS番号 |
166112-45-4 |
|---|---|
分子式 |
C3H3N5O |
分子量 |
125.09 g/mol |
IUPAC名 |
3-azido-4-methyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C3H3N5O/c1-2-3(5-8-4)7-9-6-2/h1H3 |
InChIキー |
QNVIQAGPHHIUJE-UHFFFAOYSA-N |
正規SMILES |
CC1=NON=C1N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


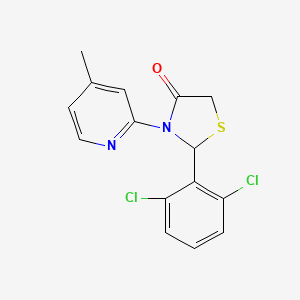
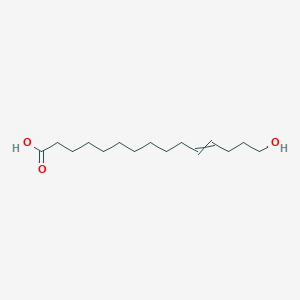
![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)

![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)
![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)

